4-Phenoxy-2,2'-dichloroacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

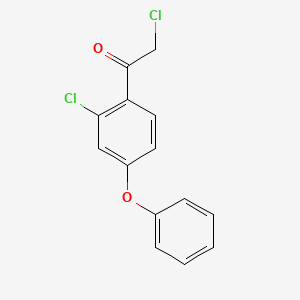

4-Phenoxy-2,2’-dichloroacetophenone is a chemical compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.13 g/mol . It is also known by other names such as (4-(2’,2’-dichloroacetyl))diphenyl ether . This compound is characterized by the presence of a phenoxy group and two chlorine atoms attached to the acetophenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-2,2’-dichloroacetophenone typically involves the acylation of phenoxybenzene with 2,2-dichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of 4-Phenoxy-2,2’-dichloroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality . The final product is purified through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxy-2,2’-dichloroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxyacetophenones.

Scientific Research Applications

4-Phenoxy-2,2’-dichloroacetophenone has diverse applications in scientific research:

Chemistry: Used as a photoinitiator in the development of UV-cured films.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenoxy-2,2’-dichloroacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Its photoinitiator properties enable it to initiate polymerization reactions under UV light, leading to the formation of cross-linked polymer networks .

Comparison with Similar Compounds

2,4-Dichloroacetophenone: Shares the dichloroacetophenone structure but lacks the phenoxy group.

4-Phenoxyacetophenone: Contains the phenoxy group but lacks the dichloro substitution.

2,2-Dichloroacetophenone: Similar structure but without the phenoxy group.

Uniqueness: 4-Phenoxy-2,2’-dichloroacetophenone is unique due to the presence of both phenoxy and dichloro groups, which confer distinct chemical and physical properties.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Phenoxy-2,2'-dichloroacetophenone to achieve high purity and yield?

- Methodological Answer: Synthesis optimization requires strict control of reaction parameters. For analogous compounds, pH (3–6) is critical to minimize side reactions . Refluxing with catalytic sulfuric acid in methanol, followed by steam distillation and benzene extraction, improves yield . Recrystallization from ethanol enhances purity . Monitor reaction progress via TLC or HPLC to ensure completion before isolation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer: Use ¹H/¹³C NMR to confirm substituent positions on the aromatic rings and the acetophenone moiety . HPLC or GC-MS ensures purity by detecting trace impurities (e.g., unreacted dichlorobenzoic acid) . Mass spectrometry (HRMS) verifies molecular weight, while FT-IR identifies functional groups like carbonyl (C=O) and ether (C-O-C) stretches.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact . Segregate waste in labeled containers for halogenated organics and collaborate with certified disposal agencies. Emergency procedures should include immediate rinsing for eye/skin exposure and consultation with safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis under varying conditions?

- Methodological Answer: Contradictions often arise from differences in catalysts, solvent systems, or stoichiometry. Conduct a Design of Experiments (DoE) to isolate variables (e.g., pH, temperature, reagent ratios) . For example, sulfuric acid vs. other catalysts (e.g., CuSO₄) may alter reaction pathways. Validate results with kinetic studies (e.g., rate constants) and characterize byproducts via LC-MS to identify competing reactions.

Q. What computational strategies predict the biochemical interactions of this compound with target enzymes?

- Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to model binding affinities to enzymes like cytochrome P450 or kinases . Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes. Leverage databases like PISTACHIO and REAXYS to compare structural analogs and infer reactivity or toxicity .

Q. How do structural modifications (e.g., halogen substitution) in this compound analogs influence their bioactivity?

- Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing derivatives (e.g., fluoro, bromo, or methyl substitutions). For example, fluorinated analogs (e.g., 4'-(2,4-difluorophenoxy)acetophenone) show enhanced metabolic stability due to C-F bonds . Test bioactivity in enzyme inhibition assays (e.g., IC₅₀ measurements) and correlate with electronic (Hammett constants) or steric parameters (molecular volume).

Properties

Molecular Formula |

C14H10Cl2O2 |

|---|---|

Molecular Weight |

281.1 g/mol |

IUPAC Name |

2-chloro-1-(2-chloro-4-phenoxyphenyl)ethanone |

InChI |

InChI=1S/C14H10Cl2O2/c15-9-14(17)12-7-6-11(8-13(12)16)18-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

KRCGMVVEVLBGMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)CCl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.